molecular formula C24H44O2 B12527282 Tetracosa-9,15-dienoic acid CAS No. 868657-17-4

Tetracosa-9,15-dienoic acid

Cat. No.: B12527282
CAS No.: 868657-17-4
M. Wt: 364.6 g/mol
InChI Key: QMLKECPAWQJQLN-UHFFFAOYSA-N
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Description

Tetracosa-9,15-dienoic acid is a long-chain fatty acid with the molecular formula C24H44O2 It is characterized by the presence of two double bonds located at the 9th and 15th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize tetracosa-9,15-dienoic acid involves the preparation of fatty acid methyl esters (FAME) from rat erythrocyte lipids using thin layer chromatography (TLC). The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the FAME . This method yields pure fatty acid methyl esters, including this compound.

Industrial Production Methods

the synthesis of similar long-chain dienoic acids often involves catalytic processes, such as the Cp2TiCl2-catalyzed cross-cyclomagnesiation of terminal aliphatic and O-containing 1,2-dienes with Grignard reagents .

Chemical Reactions Analysis

Types of Reactions

Tetracosa-9,15-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The double bonds in the molecule can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

Tetracosa-9,15-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosa-9,15-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the molecule allow it to participate in various biochemical pathways, including lipid metabolism and signal transduction. It can act as a substrate for enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracosa-9,15-dienoic acid is unique due to its specific double bond positions and long carbon chain, which confer distinct chemical and physical properties.

Properties

CAS No.

868657-17-4

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

IUPAC Name

tetracosa-9,15-dienoic acid

InChI

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16H,2-8,11-14,17-23H2,1H3,(H,25,26)

InChI Key

QMLKECPAWQJQLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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